molecular formula C22H24F2N4O3 B5065164 1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine CAS No. 5931-58-8

1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine

Cat. No. B5065164
CAS RN: 5931-58-8
M. Wt: 430.4 g/mol
InChI Key: MFWLWWCUCDKAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of various kinases and phosphatases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of specific receptors in the body, which are involved in the regulation of inflammation and pain. The compound's mechanism of action is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes and receptors in the body, leading to the inhibition of cell growth and proliferation, inflammation, and pain. Moreover, the compound has been shown to have a positive effect on the central nervous system, leading to the improvement of cognitive function and memory.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has several advantages and limitations for lab experiments. The compound's high potency and selectivity make it an ideal candidate for drug discovery and development. However, the compound's complex structure and limited availability can pose challenges in its synthesis and purification. Moreover, the compound's potential toxicity and side effects must be carefully evaluated before its use in clinical trials.

Future Directions

1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has several potential future directions. The compound's potential applications in the field of medicinal chemistry make it an attractive candidate for drug discovery and development. Further research is required to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Moreover, the synthesis and purification of the compound must be optimized to improve its yield and purity. Finally, the compound's toxicity and side effects must be carefully evaluated to ensure its safety for use in clinical trials.

Synthesis Methods

The synthesis of 1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine involves the reaction of 1-(3-fluorobenzoyl)piperazine with 4-fluoro-2-nitro-5-(1-piperidinyl)aniline in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Moreover, the compound has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O3/c23-17-6-4-5-16(13-17)22(29)27-11-9-26(10-12-27)20-15-19(25-7-2-1-3-8-25)18(24)14-21(20)28(30)31/h4-6,13-15H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWLWWCUCDKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386960
Record name ST051101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5931-58-8
Record name ST051101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.